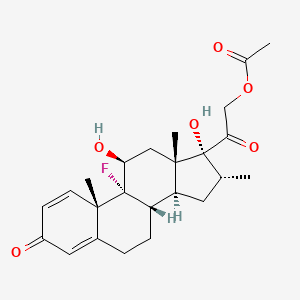

Dexamethasone Acetate

Beschreibung

Commonly known as decadron, this compound is a glucocorticosteroid previously marketed in the USA for the treatment of inflammatory respiratory, allergic, autoimmune, and other conditions. Developed in 1957, dexamethasone is structurally similar to other corticosteroids such as [hydrocortisone] and [prednisolone]. This compound has largely been replaced by [dexamethasone] phosphate and continues to be administered for a large variety of inflammatory conditions. Recently, dexamethasone has been a drug of interest in the treatment of COVID-19. In a June 16 2020 press release highlighting early results of a clinical trial, Randomized Evaluation of COVID-19 Therapy (RECOVERY), it was reported that dexamethasone reduced COVID-19 deaths by approximately one-fifth and one-third in patients on oxygen therapy and mechanical ventilation, respectively. Dexamethasone was therefore recommended as a life-saving treatment for COVID-19 patients experiencing severe respiratory symptoms.

This compound, Unspecified is the acetate salt form of Dexamethasone, a synthetic adrenal corticosteroid with potent anti-inflammatory properties. In addition to binding to specific nuclear steroid receptors, dexamethasone also interferes with NF-kB activation and apoptotic pathways. This agent lacks the salt-retaining properties of other related adrenal hormones. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and has 5 investigational indications.

RN given refers to (11beta,16alpha)-isomer

See also: Dexamethasone (has active moiety); Prednisone (related); Prednisolone (related) ... View More ...

Eigenschaften

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUJBENLRBOFTD-RPRRAYFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022901 | |

| Record name | Dexamethasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177-87-3 | |

| Record name | Dexamethasone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001177873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXAMETHASONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11.beta.,16.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dexamethasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7V8P532WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Dexamethasone Acetate

For: Researchers, Scientists, and Drug Development Professionals

1.0 Executive Summary

Dexamethasone Acetate, a potent synthetic glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects through a complex series of molecular events initiated in vitro. As a lipophilic prodrug, it readily crosses the cell membrane to bind with high affinity to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus. Within the nucleus, the Dexamethasone-GR complex modulates the expression of a wide array of genes, a process central to its mechanism of action. This regulation occurs through two primary pathways: transactivation , where the complex directly binds to Glucocorticoid Response Elements (GREs) to upregulate the transcription of anti-inflammatory genes like MAPK Phosphatase-1 (MKP-1), and transrepression , where the complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating genes encoding cytokines, chemokines, and other inflammatory mediators.[1][2][3][4][5] Furthermore, Dexamethasone has been shown to induce apoptosis in various cell lines, a mechanism critical to its therapeutic effect in certain malignancies.[6][7][8] This guide provides a detailed examination of these core in vitro mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

2.0 Core Mechanism: Glucocorticoid Receptor (GR) Signaling

The canonical pathway for this compound's action is mediated through the intracellular Glucocorticoid Receptor, a ligand-activated transcription factor.[2][3][7]

2.1 Ligand Binding and Receptor Activation Due to its lipophilic nature, this compound passively diffuses across the plasma membrane into the cytoplasm.[2] Here, it binds to the ligand-binding domain of the GR, which in its inactive state is part of a multiprotein complex including heat shock proteins (HSPs) like Hsp90 and Hsp70. This binding induces a conformational change in the GR, causing the dissociation of the associated proteins and exposing the nuclear localization signals.[2][3]

2.2 Nuclear Translocation and Gene Regulation The activated Dexamethasone-GR complex dimerizes and translocates into the nucleus.[1][5] Inside the nucleus, it influences gene transcription through two main mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][5] This interaction typically leads to the upregulation of genes with anti-inflammatory properties, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2, and MAPK phosphatase-1 (MKP-1), which deactivates pro-inflammatory signaling kinases.[4][9]

-

Transrepression: The activated GR can inhibit the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] This prevents them from binding to their respective DNA response elements and driving the expression of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[2][4]

3.0 Key Anti-Inflammatory Signaling Pathways

Dexamethasone's potent anti-inflammatory effects in vitro are a direct result of its ability to interfere with key pro-inflammatory signaling cascades.

3.1 Inhibition of the NF-κB Pathway The NF-κB pathway is a cornerstone of the inflammatory response. Dexamethasone inhibits this pathway through multiple mechanisms. A primary method involves the GR-mediated induction of the NF-κB inhibitor, IκBα.[10] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[10] Additionally, the activated GR can directly bind to the p65 subunit of NF-κB, further blocking its transcriptional activity.[11]

3.2 Modulation of the MAPK Pathway Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are crucial for the expression of inflammatory mediators. Dexamethasone treatment leads to the robust induction of MAPK Phosphatase-1 (MKP-1, also known as DUSP1).[9][12][13] MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates p38 and JNK.[9][12] This provides a powerful mechanism to terminate stress-activated signaling pathways that drive inflammation. The inhibition of p38 by Dexamethasone via MKP-1 occurs with an IC50 between 1 and 10 nM in HeLa cells.[12]

4.0 Induction of Apoptosis

In addition to its anti-inflammatory effects, Dexamethasone is a known inducer of apoptosis (programmed cell death) in various cell types, particularly those of lymphoid origin, such as leukemic cells and multiple myeloma cells.[6][7] This pro-apoptotic effect is a key component of its efficacy in treating hematological malignancies. The mechanism involves the GR-dependent regulation of the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization. Dexamethasone has been shown to cause a significant downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, alongside the activation of pro-apoptotic members Bak and Bax.[8] This shift in balance leads to the release of cytochrome c from the mitochondria, initiating a caspase cascade, including the activation of initiator caspase-9 and effector caspase-3, which ultimately executes the apoptotic program.[8][14]

5.0 Quantitative In Vitro Data

The in vitro activity of Dexamethasone has been quantified through various assays, providing key data for researchers.

Table 1: Receptor Binding Affinity and Relative Potency of Dexamethasone

| Parameter | Value | Cell/System | Reference |

|---|---|---|---|

| Relative Binding Affinity | |||

| (vs. Hydrocortisone = 1.0) | 24.7 | Human Lymphocytes | [15] |

| (vs. Dexamethasone = 100) | 100 | Cultured Human Keratinocytes | [16] |

| Relative Potency | |||

| (vs. Hydrocortisone = 1.0) | 24.7 | Phytohemagglutinin-stimulated human lymphocyte transformation | [15] |

| IC50 Values | |||

| MKP-1 Induction | 1 - 10 nM | HeLa Cells | [12] |

| p38 MAPK Inhibition | 1 - 10 nM | HeLa Cells | [12] |

| TNF-α Production Inhibition | 10 µM (Significant) | MCF-7 Cells |[17] |

Table 2: Summary of Dexamethasone-Regulated Gene Expression in Osteoarthritis Chondrocytes

| Regulation Direction | Number of Genes (Fold Change > 2.0) | Examples of Affected Genes | Functional Categories | Reference |

|---|---|---|---|---|

| Upregulated | 480 | Pyruvate dehydrogenase kinase 4 (PDK4) | Lipid and Carbohydrate Metabolism | [18] |

| Downregulated | 755 | Nerve growth factor (NGF), COX-2, VEGFA, COL9A1 | Inflammation, Cartilage Catabolism, Pain Signaling, Extracellular Matrix |[18] |

6.0 Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

6.1 Glucocorticoid Receptor (GR) Competitor Binding Assay This protocol determines the relative affinity of a test compound for the GR by measuring its ability to displace a fluorescently labeled glucocorticoid ligand.

-

Preparation: Prepare a complete GR screening buffer. Create serial dilutions of the test compound (e.g., this compound) and a known competitor (e.g., Dexamethasone) in a 96-well or 384-well plate.[19]

-

Ligand Addition: Add a fluorescently labeled GR ligand (e.g., Fluormone™ GS Red or Dexamethasone-fluorescein) to each well.[19][20]

-

Receptor Addition: Add purified GR protein to each well to initiate the binding reaction.[19]

-

Incubation: Incubate the plate at room temperature or 4°C for 2-4 hours to allow the binding to reach equilibrium.[19]

-

Measurement: Measure the fluorescence polarization (FP) in each well. A high FP value indicates the fluorescent ligand is bound to the large GR protein.

-

Analysis: As the test compound displaces the fluorescent ligand, the FP value will decrease. Plot the FP value against the concentration of the test compound to generate a competition curve and calculate the IC50 value, which reflects the binding affinity.[19]

6.2 In Vitro Anti-Inflammatory Assay (LPS-Induced Cytokine Inhibition) This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).[21]

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.[22]

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the cell cultures to induce an inflammatory response. Include control wells with no LPS and wells with LPS only.[21][22]

-

Incubation: Incubate the cells for a period sufficient to allow cytokine production (e.g., 4-24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: Compare the cytokine levels in Dexamethasone-treated wells to the LPS-only control to determine the percentage of inhibition and calculate the IC50 value.

6.3 Western Blot for MAPK Phosphorylation This protocol is used to assess the effect of Dexamethasone on the activation state of MAPK pathway proteins.

-

Cell Treatment: Culture cells (e.g., HeLa or RBL-2H3 mast cells) and pre-treat with Dexamethasone (e.g., 100 nM) for various time points (e.g., 2, 5, or 24 hours).[12][13]

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., IL-1, UV radiation, or epidermal growth factor) to activate the MAPK pathway.[12]

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., anti-phospho-p38) and total forms of the same proteins as loading controls.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative change in MAPK phosphorylation in Dexamethasone-treated cells compared to controls.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of Dexamethasone? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. esmed.org [esmed.org]

- 5. ClinPGx [clinpgx.org]

- 6. Dexamethasone apoptosis induction and glucocorticoid receptor levels in cultured normal and neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dexamethasone-induced apoptotic mechanisms in myeloma cells investigated by analysis of mutant glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dexamethasone-induced apoptosis in acute lymphoblastic leukemia involves differential regulation of Bcl-2 family members | Haematologica [haematologica.org]

- 9. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dexamethasone induces apoptosis in proliferative chondrocytes through activation of caspases and suppression of the Akt-phosphatidylinositol 3'-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Widespread regulation of gene expression by glucocorticoids in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. Hormone Binding and Co-regulator Binding to the Glucocorticoid Receptor are Allosterically Coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 21. omicsonline.org [omicsonline.org]

- 22. This compound‐Loaded PLGA Nanospheres Targeting Liver Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Dexamethasone Acetate and the Glucocorticoid Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of dexamethasone acetate to the glucocorticoid receptor (GR). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and related fields. This document delves into the quantitative aspects of binding affinity, details common experimental methodologies, and illustrates the fundamental signaling pathways involved.

Glucocorticoid Receptor Binding Affinity: A Comparative Analysis

This compound is a synthetic glucocorticoid, an ester prodrug of dexamethasone. Upon administration, it is metabolized to dexamethasone, the active form that binds to the glucocorticoid receptor. The binding affinity of a ligand to its receptor is a critical determinant of its potency and efficacy.

For comparative purposes, the binding affinity of dexamethasone to the glucocorticoid receptor has been extensively studied and is presented in the tables below. These values, expressed as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50), provide a benchmark for understanding the potency of the active metabolite of this compound.

Table 1: Dissociation Constant (Kd) of Dexamethasone for the Glucocorticoid Receptor

| Kd (nM) | Assay Type | Cell/Tissue Source | Reference |

| 6.7 | Radioligand Binding Assay | Not Specified | [1] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of Dexamethasone for the Glucocorticoid Receptor

| IC50 (nM) | Assay Type | Cell/Tissue Source | Reference |

| 38 | Not Specified | Not Specified | [1] |

| 10.1 ± 1.5 | Fluorescence Polarization | Not Specified | [2] |

| 0.5 | Inhibition of 3xκB | Not Specified | |

| 2.2 | Inhibition of GM-CSF release | A549 cells |

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid, such as dexamethasone, to the cytosolic glucocorticoid receptor initiates a cascade of events that ultimately modulates gene expression. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs).

Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus.[3] In the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene transcription.[4][5] This modulation of gene expression is the primary mechanism through which glucocorticoids exert their anti-inflammatory, immunosuppressive, and metabolic effects.

References

Dexamethasone Acetate vs. Dexamethasone Phosphate: A Technical Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone of research in inflammation, immunology, oncology, and neuroscience. Its utility is expanded by the availability of different ester prodrugs, principally dexamethasone acetate and dexamethasone sodium phosphate. The choice between these esters is critical and dictated by their distinct physicochemical and pharmacokinetic properties. This technical guide provides an in-depth comparison of this compound and dexamethasone phosphate, offering researchers the necessary data and methodologies to select the appropriate compound for their experimental needs. This guide includes a comprehensive overview of their properties, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate informed decision-making in a research setting.

Introduction

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of a wide array of genes involved in inflammation, immune response, and metabolism.[1][2] The parent molecule, dexamethasone, is poorly soluble in water, limiting its direct application in many experimental systems. To overcome this, more soluble ester prodrugs, such as this compound and dexamethasone sodium phosphate, have been developed. These esters are converted to the active dexamethasone molecule in vivo.[3]

The acetate and phosphate moieties dramatically alter the molecule's solubility and, consequently, its pharmacokinetic profile. This compound is a less polar, more lipophilic compound with low water solubility, while dexamethasone sodium phosphate is a highly water-soluble salt.[4][5] These differences have significant implications for the route of administration, bioavailability, and duration of action, making the selection of the appropriate ester a critical step in experimental design. This guide will explore these differences in detail to aid researchers in their selection process.

Physicochemical Properties

The primary distinction between this compound and dexamethasone phosphate lies in their chemical structure and resulting physicochemical properties, most notably their solubility.

| Property | This compound | Dexamethasone Sodium Phosphate |

| Molecular Formula | C₂₄H₃₁FO₆ | C₂₂H₂₈FNa₂O₈P |

| Molecular Weight | 434.5 g/mol | 516.4 g/mol [3] |

| Appearance | White to creamy white crystalline powder[6] | White or slightly yellow crystalline powder[5] |

| Water Solubility | Insoluble[7]; 0.0164 mg/mL[8] | Freely soluble[5]; 100-1000 mg/mL[5]; 50 mg/mL[4] |

| Ethanol Solubility | ~20 mg/mL[7] | Slightly soluble |

| DMSO Solubility | ~87 mg/mL[7] | Soluble |

| Lipophilicity (logP) | 2.6[8] | 1.9[9] |

Table 1: Comparative Physicochemical Properties of this compound and Dexamethasone Sodium Phosphate.

The high water solubility of dexamethasone sodium phosphate makes it ideal for aqueous-based in vitro assays and for intravenous or intramuscular injections where rapid systemic distribution is desired. In contrast, the lipophilic nature of this compound leads to slower absorption and a more prolonged duration of action, making it suitable for intra-articular or intralesional injections for localized, sustained effects.[10]

Pharmacokinetics

The different physicochemical properties of the two esters directly influence their pharmacokinetic profiles. Dexamethasone sodium phosphate is a prodrug that is rapidly hydrolyzed by alkaline phosphatases in the body to release the active dexamethasone.[3] This conversion is rapid, with peak plasma concentrations of dexamethasone reached within minutes after intravenous administration of the phosphate ester.[3][11] this compound is also a prodrug, but its lower water solubility and higher lipophilicity result in a slower rate of absorption and conversion to active dexamethasone.

| Parameter | This compound (from various administration routes) | Dexamethasone Sodium Phosphate (typically IV or IM) |

| Bioavailability (IM) | Slower absorption, prolonged action | High (~86% in rats)[12] |

| Time to Peak (Tmax) | Longer | Rapid (within 5-10 minutes for dexamethasone)[3][11] |

| Half-life of Dexamethasone | ~2.3 hours (in rats, following IM administration of phosphate)[12] | ~2.3 hours (in rats)[12] |

| Clearance | Slower | Faster |

Table 2: Comparative Pharmacokinetic Parameters of Dexamethasone Esters. Note: Direct comparative pharmacokinetic data for this compound is less commonly reported in the context of rapid systemic delivery due to its formulation as a suspension for sustained release.

Signaling Pathways

Dexamethasone, released from its ester prodrugs, acts primarily through the glucocorticoid receptor (GR). The canonical signaling pathway involves the binding of dexamethasone to the cytoplasmic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of heat shock proteins and translocation of the GR into the nucleus.[2][13] In the nucleus, the GR dimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression.[2][14]

Dexamethasone also engages in non-genomic signaling through interactions with other transcription factors, such as NF-κB and AP-1, and through the activation of various kinase cascades.[2][14]

Experimental Protocols

The choice between this compound and dexamethasone phosphate is a critical first step in experimental design. The following protocols provide guidance on the preparation and use of each compound in common research applications.

Preparation of Stock Solutions for In Vitro Assays

This compound:

-

Materials: this compound powder, Dimethyl sulfoxide (DMSO) or Ethanol (absolute), sterile microcentrifuge tubes, sterile pipette tips.

-

Procedure:

-

Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent.[7]

-

To prepare a 10 mM stock solution in DMSO, dissolve 4.35 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[15]

-

For cell culture experiments, dilute the stock solution in culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).[15]

-

Dexamethasone Sodium Phosphate:

-

Materials: Dexamethasone sodium phosphate powder, sterile cell culture grade water or phosphate-buffered saline (PBS), sterile microcentrifuge tubes, sterile pipette tips.

-

Procedure:

-

Dexamethasone sodium phosphate is freely soluble in aqueous solutions.[5]

-

To prepare a 10 mM stock solution, dissolve 5.16 mg of dexamethasone sodium phosphate in 1 mL of sterile water or PBS.

-

Vortex until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution and store at -20°C.[16]

-

References

- 1. Nuclear receptor - Wikipedia [en.wikipedia.org]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dexamethasone and Dexamethasone Phosphate: Effect on DMPC Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexamethasone and dexamethasone-phosphate entry into perilymph compared for middle ear applications in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. himedialabs.com [himedialabs.com]

- 7. asianpubs.org [asianpubs.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. A comparative study of the action of dexamethasone sodium phosphate and this compound in steroid-eluting pacemaker leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of the bioavailability and potency of dexamethasone phosphate and sulphate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of Dexamethasone Pharmacokinetics in Female Rats after Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. cdn.stemcell.com [cdn.stemcell.com]

- 16. advancedbiomatrix.com [advancedbiomatrix.com]

An In-depth Technical Guide to the Downstream Signaling Pathways of Dexamethasone Acetate

For Researchers, Scientists, and Drug Development Professionals

Dexamethasone acetate, a prodrug of the potent synthetic glucocorticoid dexamethasone, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases.[1] Its therapeutic efficacy is rooted in its profound ability to modulate the immune system and control inflammation.[2] This is achieved through a complex network of downstream signaling pathways initiated upon its conversion to the active dexamethasone form. This guide provides a detailed exploration of these pathways, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Initial Activation: The Glucocorticoid Receptor

The primary cellular mediator of dexamethasone's effects is the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that is expressed in nearly every cell of the body.[3] In its inactive state, the GR resides in the cytoplasm, complexed with a number of chaperone proteins, including heat shock protein 90 (Hsp90).[4]

The journey begins when the lipophilic dexamethasone molecule diffuses across the cell membrane and binds to the ligand-binding domain of the cytosolic GR. This binding event triggers a conformational change in the GR, leading to its dissociation from the chaperone protein complex.[4] This unmasking of the GR's nuclear localization signals allows the activated ligand-receptor complex to translocate into the nucleus, where it can directly or indirectly regulate gene expression.[3][5]

The Genomic Pathways: A Two-Pronged Approach to Gene Regulation

Once in the nucleus, the activated GR dimerizes and exerts its influence on gene transcription through two primary mechanisms: transactivation and transrepression.[6][7] These genomic effects are responsible for the majority of the long-term anti-inflammatory and immunosuppressive actions of glucocorticoids.[8]

In the transactivation pathway, the GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes.[3] This binding event recruits co-activator proteins and the basal transcription machinery, leading to an increase in the transcription of genes with anti-inflammatory properties.[7] Key genes upregulated by this mechanism include:

-

Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5]

-

Glucocorticoid-induced Leucine Zipper (GILZ): GILZ can interfere with pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

-

Mitogen-activated protein kinase phosphatase-1 (MKP-1/DUSP1): This phosphatase dephosphorylates and inactivates MAP kinases, thereby dampening inflammatory signaling cascades.[9]

Transrepression is considered a major contributor to the anti-inflammatory effects of dexamethasone.[10] This process involves the GR monomer interfering with the activity of other transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of inflammatory gene expression.[10][11] This interference can occur through several mechanisms:

-

Direct Tethering: The GR can directly bind to NF-κB or AP-1, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes like cytokines (e.g., IL-1β, TNF-α), chemokines, and adhesion molecules.[3][9]

-

Co-activator Competition: The GR can compete with other transcription factors for limited pools of essential co-activator proteins.

A significant aspect of transrepression is the induction of Inhibitor of kappa B alpha (IκBα) synthesis.[3][12] IκBα is a key inhibitor of NF-κB, sequestering it in the cytoplasm. By upregulating IκBα, dexamethasone reinforces the inhibition of the NF-κB pathway.[12]

Non-Genomic Pathways: Rapid Cellular Responses

In addition to the slower, transcription-dependent genomic effects, dexamethasone can also elicit rapid, non-genomic responses that occur within seconds to minutes.[6][13] These effects are often mediated by a subpopulation of GR located at the cell membrane (mGR) or through interactions of the cytosolic GR with various signaling molecules.[6][13]

Key non-genomic pathways influenced by dexamethasone include:

-

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: Dexamethasone has been shown to rapidly activate the PI3K/Akt pathway in certain cell types, such as endothelial cells.[13] This can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which has various physiological effects.[6] In other contexts, dexamethasone can repress signaling through the mTOR pathway, a downstream effector of Akt.[14]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The effects of dexamethasone on MAPK signaling are cell-type specific. It can rapidly activate ERK1/2 and p38 MAPK in some cells.[13]

-

Modulation of Ion Fluxes: Dexamethasone can rapidly alter intracellular calcium levels, a crucial second messenger in many signaling cascades.[6][13]

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of dexamethasone with its receptor and its effects on downstream signaling.

| Parameter | Value | Cell Type/Context | Reference |

| GR Binding Affinity (Ki) | 6.7 nM | Not specified | |

| IC50 for GR | 38 nM | Not specified | |

| EC50 for GM-CSF Release Inhibition | 2.2 x 10-9 M | A549 cells | [10] |

| IC50 for 3xκB Inhibition | 0.5 x 10-9 M | A549 cells | [10] |

| IC50 for IL-6 Inhibition | 0.5 x 10-8 M | Not specified | [15] |

| Gene Regulation (Fold Change ≥ 2.0) | 480 upregulated, 755 downregulated | Osteoarthritis Chondrocytes | [16] |

| Total Differentially Expressed Genes | 7371 (3612 up, 3759 down) | Osteoarthritis Chondrocytes | [16] |

Experimental Protocols

A fundamental technique for studying the genomic actions of dexamethasone is Chromatin Immunoprecipitation (ChIP), which allows for the identification of specific DNA sequences to which the GR binds.

This protocol is adapted for studying GR binding in cultured cells, such as A549 human lung adenocarcinoma cells, following dexamethasone treatment.[17][18]

1. Cell Culture and Treatment:

-

Culture A549 cells to ~80-90% confluency.

-

Treat cells with dexamethasone (e.g., 100 nM) or vehicle control for a specified time (e.g., 1 hour).

2. Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[19][20]

3. Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and collect by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, with protease inhibitors).[19]

-

Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions must be empirically determined.

4. Immunoprecipitation:

-

Dilute the sheared chromatin in ChIP dilution buffer.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate a portion of the pre-cleared chromatin with an anti-GR antibody overnight at 4°C with rotation. Use a non-specific IgG as a negative control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours at 4°C.

5. Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).[19]

6. Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluates to a final concentration of 0.2 M and incubate at 65°C for 4-5 hours to reverse the formaldehyde cross-links.

-

Treat with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

7. Analysis:

-

The purified DNA can be analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of known or putative GR target genes. An increase in the amount of a specific DNA sequence in the GR-immunoprecipitated sample compared to the IgG control indicates GR binding.

Conclusion

The downstream signaling pathways of this compound are multifaceted, encompassing both genomic and non-genomic mechanisms that collectively contribute to its potent anti-inflammatory and immunosuppressive effects. A thorough understanding of these intricate pathways, from the initial activation of the glucocorticoid receptor to the subsequent regulation of gene expression and rapid cellular responses, is paramount for the rational design of novel therapeutic strategies and the optimization of existing glucocorticoid-based treatments. The experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important class of drugs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. immune-system-research.com [immune-system-research.com]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dexamethasone represses signaling through the mammalian target of rapamycin in muscle cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Widespread regulation of gene expression by glucocorticoids in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glucocorticoid Receptor Binding Induces Rapid and Prolonged Large-Scale Chromatin Decompaction at Multiple Target Loci - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

Dexamethasone Acetate in Osteogenic Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone, a synthetic glucocorticoid, is a cornerstone of in vitro osteogenic differentiation protocols. Its potent ability to induce the commitment of mesenchymal stem cells (MSCs) to the osteoblastic lineage has made it an indispensable tool in bone tissue engineering and regenerative medicine research. However, its role is complex and concentration-dependent, with high doses paradoxically leading to inhibition of bone formation and induction of adipogenesis.[1][2] This guide provides an in-depth technical overview of the use of dexamethasone acetate in promoting osteogenic differentiation, detailing its mechanisms of action, optimal usage, and relevant experimental protocols.

Mechanism of Action

This compound exerts its pro-osteogenic effects through a multifaceted mechanism involving the regulation of key transcription factors and crosstalk with major signaling pathways.

Transcriptional Regulation:

Dexamethasone has been shown to influence the expression of critical osteogenic transcription factors. While it doesn't always directly upregulate Runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis, it can enhance its activity.[3][4] Some studies suggest that dexamethasone's primary role in initiating osteogenesis is through the inhibition of SOX9, a transcription factor that promotes chondrogenesis, thereby shifting the lineage commitment of MSCs towards osteoblasts.[1][2] Furthermore, dexamethasone can modulate the expression of Osterix (OSX), another essential transcription factor for osteoblast maturation.[5]

Signaling Pathway Modulation:

Dexamethasone's influence on osteogenesis is intricately linked to its interaction with key signaling pathways, most notably the Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt)/β-catenin pathways.

-

BMP Signaling: Dexamethasone can enhance the osteogenic effects of BMPs, such as BMP-2.[6][7] It has been shown to increase the expression of phosphorylated SMAD1/5/8, the downstream effectors of BMP signaling, leading to enhanced transcription of osteogenic target genes.[8] This synergistic effect can be crucial for robust bone formation.

-

Wnt/β-catenin Signaling: The interaction of dexamethasone with the Wnt/β-catenin pathway is more complex and appears to be concentration-dependent. At optimal concentrations for osteogenesis, dexamethasone can promote the nuclear translocation of β-catenin, a key step in activating Wnt target gene expression.[4][9] However, at higher concentrations, dexamethasone has been shown to inhibit Wnt signaling by upregulating antagonists like Dickkopf-1 (Dkk1) and secreted Frizzled-Related Protein 1 (sFRP1), which can lead to decreased bone formation.[10][11][12]

Optimal Concentrations and Effects

The concentration of this compound is a critical determinant of its effect on osteogenic differentiation. While the optimal concentration can vary depending on the cell type and culture conditions, a general consensus exists in the literature.

| Concentration Range | Predominant Effect on Mesenchymal Stem Cells | References |

| 10 nM - 100 nM | Optimal for inducing osteogenic differentiation. Promotes expression of osteogenic markers (ALP, OCN, RUNX2), enhances mineralization. | [13][14] |

| > 100 nM | Inhibitory to osteogenesis. Can induce apoptosis, promote adipogenesis, and suppress terminal osteoblast differentiation. | [1][10][15] |

Quantitative Effects of Dexamethasone on Osteogenic Markers:

| Osteogenic Marker | Cell Type | Dexamethasone Concentration | Fold Change/Effect | References |

| Alkaline Phosphatase (ALP) Activity | Human Alveolar Bone-derived Cells | Not specified | Increased activity | [16] |

| RUNX2 mRNA | Human Mesenchymal Stromal Cells | 100 nM | No significant regulation | [2] |

| SOX9 mRNA | Human Mesenchymal Stromal Cells | 100 nM | Downregulation | [2] |

| PPARG mRNA | Human Mesenchymal Stromal Cells | 100 nM | Upregulation | [2] |

| Osteocalcin (OCN) mRNA | Bone Marrow Stromal Cells | 10⁻⁷ M | Increased expression | [8] |

| Mineralization (Alizarin Red Staining) | Adipose-Derived Stem Cells | 1 x 10⁻⁸ M | Increased mineralization | [14] |

Experimental Protocols

I. Osteogenic Differentiation of Mesenchymal Stem Cells

This protocol outlines the standard procedure for inducing osteogenic differentiation in MSCs using a dexamethasone-containing medium.

Materials:

-

Mesenchymal Stem Cells (e.g., bone marrow- or adipose-derived)

-

Growth Medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Osteogenic Induction Medium:

-

Growth Medium

-

100 nM Dexamethasone

-

50 µM Ascorbic acid 2-phosphate

-

10 mM β-glycerophosphate

-

-

Phosphate-Buffered Saline (PBS)

-

Multi-well culture plates (e.g., 24-well)

Procedure:

-

Cell Seeding: Seed MSCs in a 24-well plate at a density of 2 x 10⁴ cells/cm² in Growth Medium.

-

Cell Attachment: Culture the cells overnight at 37°C and 5% CO₂ to allow for attachment.

-

Induction of Differentiation: Once the cells reach 70-80% confluency, aspirate the Growth Medium and replace it with Osteogenic Induction Medium.

-

Medium Change: Change the Osteogenic Induction Medium every 2-3 days for the duration of the experiment (typically 14-21 days).

-

Assessment of Differentiation: At desired time points (e.g., days 7, 14, and 21), assess osteogenic differentiation using the assays described below.

II. Assessment of Osteogenic Differentiation

A. Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. This colorimetric assay quantifies its enzymatic activity.

Materials:

-

p-Nitrophenyl Phosphate (pNPP) substrate solution

-

Alkaline phosphatase standard

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Lysis: Wash the cell monolayer with PBS and lyse the cells with cell lysis buffer.

-

Sample Preparation: Transfer the cell lysate to a 96-well plate.

-

Substrate Addition: Add pNPP substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Quantification: Calculate ALP activity based on a standard curve generated with the alkaline phosphatase standard. Normalize the activity to the total protein content of the cell lysate.[13][15]

B. Alizarin Red S Staining for Mineralization

Alizarin Red S stains calcium deposits, providing a qualitative and quantitative assessment of matrix mineralization, a hallmark of late-stage osteogenesis.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)

-

Distilled water

-

10% Acetic Acid (for quantification)

-

10% Ammonium Hydroxide (for quantification)

Procedure:

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the fixed cells twice with distilled water.

-

Staining: Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.

-

Washing: Gently wash the stained cells four times with distilled water to remove excess stain.

-

Visualization: Visualize the red-orange mineralized nodules under a microscope.

-

Quantification (Optional):

C. Von Kossa Staining for Mineralization

Von Kossa staining is another method to detect calcium phosphate deposits in the extracellular matrix.

Materials:

-

5% Silver Nitrate solution

-

Distilled water

-

5% Sodium Thiosulfate solution

-

Nuclear Fast Red counterstain (optional)

Procedure:

-

Fixation: Fix cells as described for Alizarin Red S staining.

-

Washing: Wash thoroughly with distilled water.

-

Silver Nitrate Incubation: Incubate the cells with 5% silver nitrate solution under a bright light for 30-60 minutes.

-

Washing: Rinse thoroughly with distilled water.

-

Sodium Thiosulfate Treatment: Add 5% sodium thiosulfate solution for 5 minutes to remove unreacted silver.

-

Washing: Wash with distilled water.

-

Counterstaining (Optional): Counterstain with Nuclear Fast Red.

-

Visualization: Mineralized deposits will appear black.[18][19]

D. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the expression levels of key osteogenic marker genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., RUNX2, ALP, OCN) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from the cells at different time points of differentiation.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using the specific primers and the synthesized cDNA.

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[20][21][22]

Visualizations

Signaling Pathways

Caption: Dexamethasone's dual role in osteogenic signaling pathways.

Experimental Workflow

Caption: Workflow for dexamethasone-induced osteogenic differentiation.

Conclusion

This compound remains a powerful and widely used tool for inducing osteogenic differentiation in vitro. Understanding its concentration-dependent effects and its intricate interplay with key signaling pathways is crucial for its effective and reproducible application in research. This guide provides a comprehensive overview of the current knowledge and standardized protocols to aid researchers in harnessing the pro-osteogenic potential of dexamethasone while being mindful of its potential inhibitory and off-target effects. Further research is warranted to fully elucidate the context-dependent mechanisms of dexamethasone action, which will ultimately contribute to the development of more refined strategies for bone tissue engineering and regeneration.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 3. Runx2 expression: A mesenchymal stem marker for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexamethasone Induces Changes in Osteogenic Differentiation of Human Mesenchymal Stromal Cells via SOX9 and PPARG, but Not RUNX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. e-century.us [e-century.us]

- 7. Dexamethasone modulates BMP-2 effects on mesenchymal stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ixcellsbiotech.com [ixcellsbiotech.com]

- 9. Dexamethasone-boosted mesenchymal stem cell secretome: insight into hepatic protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt Reporter Activity Assay [bio-protocol.org]

- 11. In vitro Biomineralization Assay [bio-protocol.org]

- 12. Dexamethasone inhibits chondrocyte differentiation by suppression of Wnt/β-catenin signaling in the chondrogenic cell line ATDC5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drmillett.com [drmillett.com]

- 14. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 15. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]

- 16. BMP/Wnt antagonists are upregulated by dexamethasone in osteoblasts and reversed by alendronate and PTH: potential therapeutic targets for glucocorticoid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 18. Von Kossa and his staining technique - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Dexamethasone Acetate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of Dexamethasone Acetate powder. The information compiled herein is essential for researchers and professionals involved in drug development, formulation, and quality control, offering detailed data, experimental methodologies, and a review of its molecular mechanism.

General Physicochemical Characteristics

This compound is a synthetic glucocorticoid, an acetate ester form of dexamethasone, utilized for its potent anti-inflammatory and immunosuppressive effects.[1][2] It presents as a white or nearly white crystalline powder that is odorless and has a slightly bitter taste.[3] Understanding its fundamental properties is the first step in successful formulation and application.

| Property | Value | Reference(s) |

| Appearance | White or off-white crystalline powder. | [3][4][5] |

| Chemical Formula | C₂₄H₃₁FO₆ | [1][3][] |

| Molecular Weight | 434.5 g/mol | [1][3][] |

| CAS Number | 1177-87-3 | [1][3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. This compound is practically insoluble in water but shows varying degrees of solubility in organic solvents.[3][4]

| Solvent | Solubility Description | Quantitative Value (approx.) | Reference(s) |

| Water | Practically Insoluble / Very Slightly Soluble | 13 mg/L (at 25°C); 0.0164 mg/mL | [3][4][7] |

| Acetone | Soluble / Freely Soluble | Not Specified | [3][4][5] |

| Methanol | Dissolved in / Freely Soluble | Not Specified | [3][5] |

| Ethanol (96%) | Dissolved in / Freely Soluble | ~3 mg/mL | [1][3][4] |

| DMSO | Soluble | ~30 mg/mL | [1] |

| Dimethylformamide | Soluble | ~25 mg/mL | [1] |

| Chloroform | Slightly Soluble | Not Specified | [3][4] |

| Methylene Chloride | Slightly Soluble | Not Specified | [4] |

| Ether | Very Slightly Soluble | Not Specified | [3] |

| Dioxane | Freely Soluble | Not Specified | [5] |

| DMSO:PBS (1:10, pH 7.2) | Sparingly Soluble | ~0.1 mg/mL | [1] |

For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the chosen buffer to maximize solubility.[1]

Thermal Characteristics

The thermal behavior of this compound is influenced by its polymorphic nature, leading to a range of reported melting points.

| Property | Value | Reference(s) |

| Melting Point | 215-240°C (Range depends on polymorphic form) | [3][][8] |

| Boiling Point | 579.4 ± 50.0 °C (Predicted) | [3][] |

The presence of multiple crystalline forms results in different endothermic transitions observed during thermal analysis.

Solid-State Properties

4.1 Polymorphism this compound is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms.[4] This phenomenon is of great importance in pharmaceuticals as different polymorphs can have different stabilities, dissolution rates, and bioavailabilities.[9] At least two anhydrous forms (Form I and II) and two monohydrated forms have been reported.[10] The characterization and control of the polymorphic form are crucial during drug development.

4.2 Particle Size Distribution The particle size of this compound powder can be controlled to suit specific dosage forms. Micronized grades, with 100% of particles under 30µm, are commercially available.[5] Furthermore, nanocrystals with particle sizes around 150 nm can be produced using techniques like high-pressure homogenization, which can enhance the dissolution rate.[9][11] Studies have shown that for certain formulations, like ophthalmic ointments, variations in particle size (e.g., from 5.4 to 21.2 µm) may not significantly impact in-vitro release performance as much as the polymorphic form does.[12]

Stability

This compound demonstrates good chemical stability under typical storage conditions. Studies on extemporaneously compounded suspensions (1 mg/mL) have shown that the powder is stable for up to 91 days when stored at both refrigerated (4°C) and room temperature (25°C) in various containers.[13] All samples of sterile this compound suspension in a marketplace survey met USP requirements for stability.[14] However, it is susceptible to degradation under forced conditions, such as exposure to strong acids or bases.[13]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

| Technique | Key Data Points | Reference(s) |

| UV/Vis | λmax: 239 nm | [1] |

| Infrared (IR) | Characteristic peaks available in reference spectra. | [15][16] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra have been characterized. | [17][18][19] |

| Mass Spectrometry (MS) | GC-MS and LC-MS fragmentation patterns are documented. | [15] |

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its effects by modulating gene expression through the glucocorticoid receptor (GR). The process is a classic example of nuclear receptor signaling.

-

Cellular Entry and Binding: Being lipophilic, this compound diffuses across the cell membrane into the cytoplasm. Here, it binds to the GR, which is held in an inactive state by a complex of chaperone proteins.[2][20]

-

Activation and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins. This activated ligand-receptor complex then translocates into the nucleus.[20]

-

Gene Regulation: In the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[20][21] This binding leads to two primary outcomes:

-

Transactivation: The complex directly increases the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1.[20]

-

Transrepression: The activated GR interferes with the function of other transcription factors, notably NF-κB and AP-1. This prevents the transcription of pro-inflammatory genes, thereby reducing the production of cytokines like IL-1, IL-6, and TNF-α.[2][20][21]

-

This dual action of upregulating anti-inflammatory mediators while suppressing pro-inflammatory ones is the basis of its potent therapeutic effect.

Experimental Protocols

Detailed and robust methodologies are required to accurately characterize the physicochemical properties of this compound powder.

8.1 Polymorph Characterization Workflow A combined approach using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) is standard practice for identifying and differentiating polymorphic forms.[9][22]

8.2 Differential Scanning Calorimetry (DSC) DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[23] It is highly effective for detecting polymorphism.

-

Principle: A sample and an inert reference are heated at a controlled rate. Differences in heat flow required to maintain the sample and reference at the same temperature reveal endothermic (melting) or exothermic (crystallization) events.[23]

-

Instrumentation: A differential scanning calorimeter (e.g., DSC Q-Series Q1000) is used.

-

Methodology:

-

Accurately weigh 1-5 mg of this compound powder into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as the reference.

-

Place both pans in the DSC cell.

-

Heat the sample at a defined rate, for example, 10 °C/min, over a temperature range that encompasses the expected melting points (e.g., 30°C to 250°C).[24] Different heating rates can be used to emphasize different polymorphic transitions.

-

Record the heat flow versus temperature to generate a thermogram.

-

Analyze the thermogram for the onset temperature and peak maximum of endothermic events, which correspond to the melting of different crystalline forms.

-

8.3 X-Ray Powder Diffraction (XRPD) XRPD is a primary technique for identifying the specific crystalline structure of a solid material. Each polymorphic form produces a unique diffraction pattern.[22]

-

Principle: A beam of X-rays is directed at a powdered sample. The X-rays are diffracted by the crystalline lattice planes of the material at specific angles (2θ), creating a characteristic diffraction pattern of peaks.

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is commonly used.[25]

-

Methodology:

-

Finely grind the this compound powder if necessary to ensure random orientation of the crystallites.[26]

-

Pack the powder into a sample holder.

-

Mount the sample in the diffractometer.

-

Scan the sample over a range of 2θ angles, for example, from 5° to 40°.[25]

-

The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline form.

-

Compare the obtained pattern with reference patterns of known polymorphs for identification.[22]

-

8.4 Particle Size Analysis by Laser Diffraction This technique measures the particle size distribution of a sample.[27][28]

-

Principle: A laser beam is passed through a dispersed sample. The particles scatter the light at angles that are inversely proportional to their size—larger particles scatter at smaller angles, and smaller particles at larger angles.[28][29] A detector array measures the intensity of scattered light at various angles.

-

Instrumentation: A laser diffraction analyzer (e.g., Malvern Mastersizer).[27]

-

Methodology (Dry Powder Method):

-

Ensure the sample is representative and free of large agglomerates.

-

Select an appropriate sample dispersion method. For dry powders, a controlled air stream is used to disperse the particles as they pass through the measurement zone.

-

The instrument measures the scattering pattern produced by the dispersed particles.

-

A mathematical model (typically Mie theory) is applied to the scattering data to calculate the particle size distribution.[27]

-

The results are reported as a volume-based distribution, often including values like D10, D50 (median), and D90.

-

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. chembk.com [chembk.com]

- 4. uspbpep.com [uspbpep.com]

- 5. This compound USP (Anhydrous) (Micronized) | API [medisca.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Dexamethasone-17-acetate | 1177-87-3 [chemicalbook.com]

- 9. This compound Nanocrystals, Characterization and Dissolution Studies in Presence of Polymorphic Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Stability of sterile this compound suspensions and dexamethasone sodium phosphate injections submitted by U.S. hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | C24H31FO6 | CID 236702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Dexamethasone-21-acetate [webbook.nist.gov]

- 17. veeprho.com [veeprho.com]

- 18. Dexamethasone-17-acetate(1177-87-3) 1H NMR spectrum [chemicalbook.com]

- 19. This compound, MONOHYDRATE(55812-90-3) 1H NMR spectrum [chemicalbook.com]

- 20. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 21. ClinPGx [clinpgx.org]

- 22. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 23. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 24. researchgate.net [researchgate.net]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. icdd.com [icdd.com]

- 27. measurlabs.com [measurlabs.com]

- 28. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]

- 29. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

Dexamethasone Acetate: A Technical Guide to its Biological Activity in Primary Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone acetate, a potent synthetic glucocorticoid, is widely utilized in clinical settings for its profound anti-inflammatory and immunosuppressive properties. Its therapeutic efficacy stems from its intricate interactions with cellular signaling pathways, leading to the modulation of gene expression and cellular function. This in-depth technical guide provides a comprehensive overview of the biological activity of this compound in primary cells. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Mechanism of Action

This compound exerts its effects primarily by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that is present in the cytoplasm of nearly all mammalian cells in an inactive complex with heat shock proteins (HSPs).[1][2] Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[2] Within the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression.[1][3]

Transactivation: The GR homodimer directly binds to GREs to upregulate the transcription of anti-inflammatory genes.

Transrepression: The GR monomer can inhibit the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. This interaction does not typically involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these transcription factors from binding to their respective DNA response elements.[3][4][5]

Quantitative Analysis of this compound Activity

The biological effects of this compound are dose-dependent and vary across different primary cell types. The following tables summarize key quantitative data from various studies, providing a comparative analysis of its potency and efficacy.

Table 1: Inhibition of Cytokine Secretion in Primary Cells by Dexamethasone

| Primary Cell Type | Stimulus | Cytokine Inhibited | IC50 (nM) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-1β | ~1-10 | [6] |

| Human PBMCs | LPS | IL-6 | ~1-10 | [6] |

| Human PBMCs | LPS | TNF-α | ~1-10 | [6] |

| Human PBMCs | Phytohaemagglutinin (PHA) | IL-2 | ~1-10 | [6] |

| Human PBMCs | PHA | IFN-γ | ~1-10 | [6] |

Table 2: Regulation of Gene Expression in Primary Cells by Dexamethasone

| Primary Cell Type | Gene | Regulation | Fold Change | Reference |

| Human A549 Lung Epithelial Cells (as a model for primary epithelial cells) | IL-1β-induced inflammatory genes | Repression | Varies by gene | [6][7] |

| Rat Primary Hepatocytes | Glucocorticoid Receptor (GR) mRNA | Down-regulation | Time-dependent decrease | [8] |

| Human Monocyte-derived Macrophages | TSC22D3 (GILZ) | Up-regulation | - | [1] |

| Human Monocyte-derived Macrophages | DUSP1 (MKP-1) | Up-regulation | - | [1] |

| Neonatal Rat Ventricular Cardiomyocytes | Various genes | Differential regulation | Varies by gene | [9] |

Table 3: Effects of Dexamethasone on Apoptosis and Proliferation in Primary Cells

| Primary Cell Type | Effect | Assay | Concentration | Observations | Reference |

| Rat Primary Spleen Cells | Induction of Apoptosis | Cytological analysis, DNA laddering | 10-40 µM | Dose-dependent increase in apoptosis | [10] |

| Human Colon Cancer Cell Line (LoVo) (as a model) | Induction of Apoptosis | Flow cytometry (Annexin V/PI) | 100 µM | Significant increase in apoptosis | [11] |

| Murine B-cell populations | Induction of Apoptosis | Ex vivo cell culture | - | Dexamethasone stimulated apoptosis | [12] |

| Human A549 Lung Epithelial Cells (as a model) | Decreased Proliferation | MTS assay | 1.0-10.0 mmol | Time- and dose-dependent decrease | [13] |

Signaling Pathways Modulated by this compound

This compound modulates several key signaling pathways to exert its anti-inflammatory and immunosuppressive effects. The primary pathway is the Glucocorticoid Receptor (GR) signaling pathway, which in turn cross-talks with other crucial inflammatory pathways such as NF-κB, AP-1, and MAPK.

Glucocorticoid Receptor (GR) Signaling Pathway

The canonical GR signaling pathway involves the binding of dexamethasone to the cytoplasmic GR, leading to its nuclear translocation and regulation of gene expression through GRE-mediated transactivation and transrepression.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Cross-talk with NF-κB and AP-1 Signaling

A major component of dexamethasone's anti-inflammatory action is its ability to inhibit the pro-inflammatory transcription factors NF-κB and AP-1. This is primarily achieved through transrepression, where the activated GR physically interacts with these factors, preventing them from binding to their DNA response elements and activating the transcription of inflammatory genes.

Caption: Dexamethasone cross-talk with NF-κB and AP-1 pathways.

Experimental Protocols

The following section provides detailed methodologies for key experiments commonly used to assess the biological activity of this compound in primary cells.

Cell Viability/Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Primary cells

-

Complete culture medium

-

This compound stock solution

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-